molecular formula C10H9NO2S B11778345 5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid

5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11778345
M. Wt: 207.25 g/mol
InChI Key: VSAHVLOBXJUPDS-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both thiophene and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-methylthiophene with appropriate reagents.

    Pyrrole Ring Formation: The pyrrole ring is then constructed by reacting the thiophene derivative with suitable nitrogen-containing compounds under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthiophene-2-boronic acid
  • 2,5-Disubstituted pyrimidines
  • Thiophene derivatives

Uniqueness

5-(5-Methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combined thiophene and pyrrole rings, which confer distinct electronic and structural properties. This makes it a valuable compound for various applications, particularly in fields requiring specific electronic characteristics and reactivity.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H9NO2S/c1-6-2-5-9(14-6)7-3-4-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13)

InChI Key

VSAHVLOBXJUPDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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